molecular formula C24H19N3O3 B2448042 (E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide CAS No. 860784-59-4

(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

Cat. No. B2448042
CAS RN: 860784-59-4
M. Wt: 397.434
InChI Key: VBGLDLBXDBIYMZ-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.434. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

The compound has been investigated for its antifungal properties. Specifically, derivatives of this molecule, such as compounds 7b, 7c, and 7k , have shown substantial and broad-spectrum antifungal activity against various phytopathogenic fungi . For instance:

Polycyclic Aromatic Hydrocarbon Synthesis

The compound has been utilized in the synthesis of polycyclic aromatic hydrocarbons. For instance, it plays a crucial role in the palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes, leading to the formation of imidazo[1,2-a]chromeno[3,4-c]pyridine .

Azauracil Synthesis

An interesting application involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones , leading to the synthesis of azauracils. Remarkably, this method can even be powered by sunlight, making it a versatile approach for azauracil production .

Ring Closure Reactions

Researchers have explored the compound’s potential in ring closure reactions. Modern synthetic strategies, including transition metal catalysis, microwave assistance, and metal-free processes, have been employed to create novel derivatives .

properties

IUPAC Name

N'-[4-(1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-27(2)13-26-24-19(12-25)22(16-8-10-20-21(11-16)29-14-28-20)18-9-7-15-5-3-4-6-17(15)23(18)30-24/h3-11,13,22H,14H2,1-2H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGLDLBXDBIYMZ-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

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